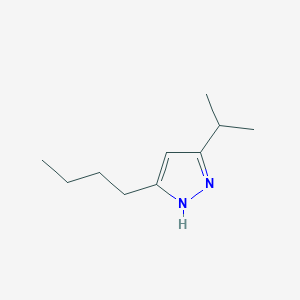
3-Butyl-5-isopropyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 3-butyl-5-(1-methylethyl)- is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of butylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as palladium or copper can enhance the efficiency of the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or alkylated pyrazoles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 3-butyl-5-(1-methylethyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrazole, 3-butyl-5-methyl-
- 1H-Pyrazole, 3-butyl-5-ethyl-
- 1H-Pyrazole, 3-butyl-5-propyl-
Comparison: 1H-Pyrazole, 3-butyl-5-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Eigenschaften
Molekularformel |
C10H18N2 |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
5-butyl-3-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C10H18N2/c1-4-5-6-9-7-10(8(2)3)12-11-9/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
USRQPDZROQQCJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=NN1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


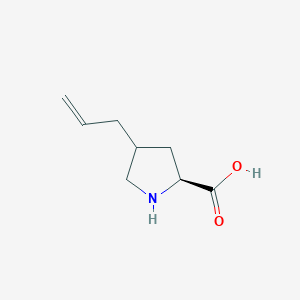

![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
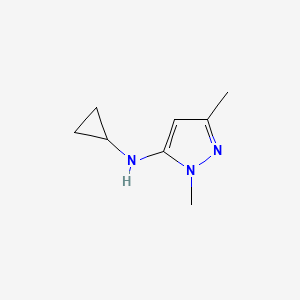
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
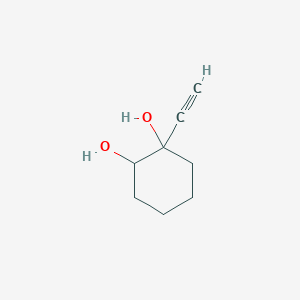
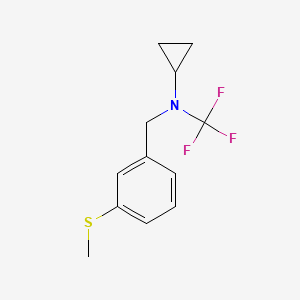
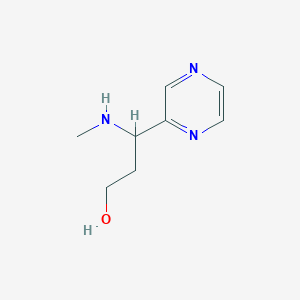
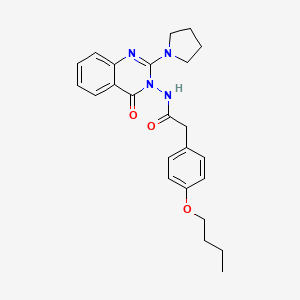
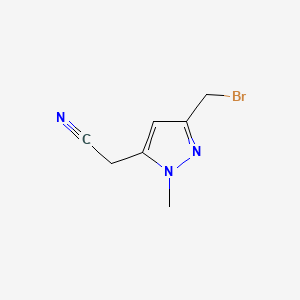
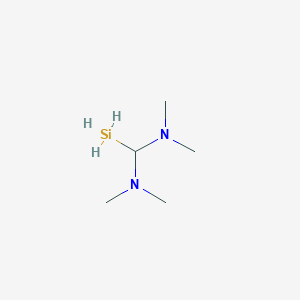
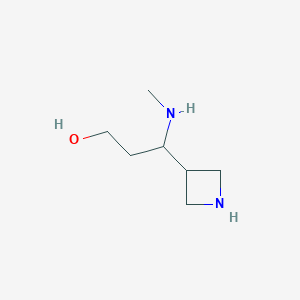
![8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one](/img/structure/B13946182.png)

